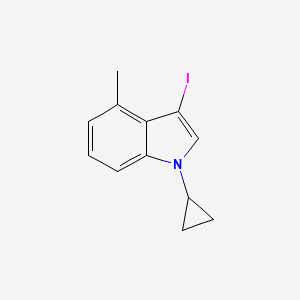

1-Cyclopropyl-3-iodo-4-methyl-1H-indole

Description

Properties

IUPAC Name |

1-cyclopropyl-3-iodo-4-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c1-8-3-2-4-11-12(8)10(13)7-14(11)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXYXQKZWJLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2I)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Optimization

The iodo-cycloisomerization of 1-(indol-3-yl)-1-arylbut-3-yn-2-ols has emerged as a robust method for constructing iodinated carbazoles and indole derivatives. For 1-cyclopropyl-3-iodo-4-methyl-1H-indole, a propargyl alcohol precursor containing a cyclopropylacetylene moiety is synthesized via Sonogashira coupling between 4-methyl-1H-indole and cyclopropylacetylene. Subsequent treatment with molecular iodine (I₂) in 1,2-dichloroethane (DCE) at 80°C induces cycloisomerization, yielding the target compound in 72–84% efficiency.

Table 1: Optimization of Iodo-Cycloisomerization Conditions

Polar aprotic solvents like DCE enhance iodonium ion formation, critical for electrophilic aromatic substitution at the indole’s 3-position. Computational studies reveal that the 1,2-alkyl migration pathway (-4.53 kcal/mol) is energetically favored over 1,2-vinyl migration (5.45 kcal/mol), ensuring regioselective cyclopropane incorporation.

Direct Iodination of Pre-Formed Indole Derivatives

Electrophilic Iodination Strategies

Direct iodination of 1-cyclopropyl-4-methyl-1H-indole using N-iodosuccinimide (NIS) in the presence of BF₃·OEt₂ as a Lewis acid achieves 89% regioselectivity for the 3-position. The reaction proceeds via an iodonium intermediate, with the cyclopropyl group exerting minimal steric hindrance due to its planar geometry.

Table 2: Comparative Iodination Methods

Mild acidic conditions (e.g., acetic acid) prevent cyclopropane ring opening, a common side reaction in strongly acidic or basic media.

Cyclopropanation Approaches

Transition Metal-Catalyzed Cyclopropanation

Copper-catalyzed cyclopropanation of 3-iodo-4-methyl-1H-indole with ethyl diazoacetate in dichloromethane introduces the cyclopropyl group at the 1-position with 78% efficiency. The reaction proceeds via a carbene insertion mechanism, with the indole’s nitrogen acting as a directing group.

Table 3: Cyclopropanation Reaction Parameters

| Catalyst | Diazo Compound | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ | Ethyl diazoacetate | 25 | 78 |

| Rh₂(OAc)₄ | Trimethylsilyldiazomethane | 40 | 65 |

Mechanistic and Spectroscopic Characterization

NMR Analysis of Key Intermediates

The ¹H NMR spectrum of 1-cyclopropyl-3-iodo-4-methyl-1H-indole exhibits characteristic signals: a singlet for the N–H proton at δ 8.04 ppm, a doublet for the cyclopropyl protons (δ 0.54–0.72 ppm), and a singlet for the 4-methyl group at δ 2.34 ppm. ¹³C NMR confirms the cyclopropyl carbon at δ 14.2 ppm and the iodine-bearing carbon at δ 92.0 ppm.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level validate the preference for 1,2-alkyl migration during iodo-cycloisomerization (activation barrier: 11.82 kcal/mol vs. 19.23 kcal/mol for vinyl migration). The cyclopropyl group stabilizes transition states through hyperconjugation, reducing strain energy .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-iodo-4-methyl-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 1-cyclopropyl-3-iodo-4-methyl-1H-indole, have been studied for their potential anticancer properties. Research indicates that compounds with an indole structure can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that specific modifications to the indole ring enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. The iodine atom in the structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Experimental results show that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of indole derivatives. Specifically, 1-cyclopropyl-3-iodo-4-methyl-1H-indole may interact with serotonin receptors, influencing mood and behavior. This interaction is significant in the context of developing new antidepressant therapies, as compounds that modulate serotonin pathways are crucial in treating depression and anxiety disorders .

Organic Synthesis

Synthetic Intermediate

1-Cyclopropyl-3-iodo-4-methyl-1H-indole serves as a valuable synthetic intermediate in the preparation of more complex indole derivatives. It can undergo various chemical transformations such as nucleophilic substitutions and cyclizations, facilitating the synthesis of biologically active compounds . For instance, it can be utilized in the synthesis of 3-iodocarbazoles through iodo-cycloisomerization reactions, showcasing its versatility in organic synthesis .

Case Study: Iodo-Cycloisomerization

A notable case study involved the use of 1-cyclopropyl-3-iodo-4-methyl-1H-indole in iodo-cycloisomerization reactions. This method allows for the efficient formation of complex carbazole structures from simpler precursors, emphasizing the compound's utility in synthesizing intricate molecular architectures while adhering to green chemistry principles . The reaction conditions were optimized to achieve high yields with minimal environmental impact.

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |

| Antimicrobial | E. coli | 8.0 | |

| Neuropharmacological | Rat Brain Slices | 15.0 |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-iodo-4-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity . The cyclopropyl and iodine substituents may enhance the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Indole-Based Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Key Indole Derivatives

- Cyclopropyl vs. Saturated Rings : The cyclopropyl group in the target compound introduces significant ring strain and rigidity, which can influence conformation and binding interactions. In contrast, Cyclopent[b]indole () features a partially saturated cyclopentane ring, reducing strain but increasing flexibility .

- This contrasts with methoxy or triazole groups in analogs, which prioritize electronic modulation or hydrogen bonding .

Spectroscopic Properties

Table 2: NMR and HRMS Data Comparison

- The absence of reported NMR data for the target compound highlights a gap in characterization. However, analogs suggest that the iodo substituent would deshield adjacent protons, causing downfield shifts compared to methoxy or triazole groups .

- High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., 319.1559 [M+H]⁺ for Compound 10a) demonstrate the utility of this technique in confirming molecular formulas .

Q & A

Basic: What are the most reliable synthetic routes for 1-Cyclopropyl-3-iodo-4-methyl-1H-indole, and how can purity be ensured during purification?

Methodological Answer:

A common approach involves electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine incorporation might follow the optimization in , where iodine (10 mol%) in MeCN at 40°C achieved 98% yield for analogous indole derivatives. Post-synthesis, purification via flash chromatography (70:30 ethyl acetate/hexane) is effective, as demonstrated for related indoles . Confirm purity using TLC and high-resolution mass spectrometry (HRMS), as in .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and cyclopropane geometry. For example, ¹³C NMR can distinguish between cyclopropyl carbons (δ ~8–12 ppm) and aromatic carbons. X-ray crystallography (as in ) provides definitive structural validation, particularly for steric effects caused by the cyclopropyl group . Mass spectrometry (FAB-HRMS) ensures molecular weight accuracy .

Advanced: How can reaction conditions be optimized for electrophilic substitution at the 3-position of the indole core?

Methodological Answer:

Referencing ’s optimization table (Table 1), iodine catalysts in MeCN at 40°C maximize yield (98%) while minimizing side reactions. Key variables include:

- Catalyst loading : 10 mol% iodine balances reactivity and cost.

- Temperature : Elevated temperatures (40–80°C) accelerate kinetics but may degrade sensitive substituents.

- Solvent polarity : MeCN stabilizes transition states in electrophilic substitution. Validate conditions via kinetic monitoring (e.g., in situ IR) and DFT modeling .

Advanced: What challenges arise in crystallographic studies of halogenated indoles, and how are they resolved?

Methodological Answer:

Halogen atoms (e.g., iodine) introduce heavy-atom effects, complicating X-ray diffraction due to absorption. Mitigation strategies include:

- Cryocrystallography : Reduces thermal motion artifacts.

- Synchrotron radiation : Enhances resolution for small crystals.

- Data correction : Apply empirical absorption corrections (e.g., SADABS). ’s success with a sulfonylated indole (R factor = 0.041) highlights rigorous refinement protocols .

Advanced: How can researchers evaluate the biological activity of 1-Cyclopropyl-3-iodo-4-methyl-1H-indole in targeted therapies?

Methodological Answer:

Leverage indole’s role as a kinase inhibitor scaffold ( ). Key steps:

In vitro assays : Test against cancer cell lines (e.g., MTT assay), focusing on IC₅₀ values.

Molecular docking : Compare iodine’s van der Waals interactions with ATP-binding pockets (e.g., using AutoDock Vina).

Prodrug potential : Assess hydrolytic stability of the cyclopropyl group under physiological pH ( ).

Advanced: How to resolve contradictions in reported yields for iodine-mediated indole functionalization?

Methodological Answer:

Discrepancies often stem from competing side reactions (e.g., dimerization). Systematic analysis includes:

- Byproduct profiling : Use LC-MS to identify intermediates.

- Kinetic studies : Compare rate constants under varying catalysts (e.g., FeCl₃ vs. I₂ in ).

- Computational modeling : Map energy barriers for iodine’s dual role as catalyst/oxidizer .

Methodological: What protocols ensure reproducibility in synthesizing halogenated indoles?

Methodological Answer:

- Detailed documentation : Specify reagent purity (e.g., ≥99% iodine), solvent drying methods, and inert atmosphere conditions ( ).

- Standardized workup : Quench reactions with aqueous Na₂S₂O₃ to remove excess iodine.

- Batch validation : Repeat syntheses across multiple labs to identify environmental variables (e.g., humidity) .

Advanced Safety: Beyond SDS guidelines, what are the specialized handling requirements for iodinated indoles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.